

Technical Guide: Spectroscopic Characterization of 5-Bromo-2-fluoro-4-iodobenzonitrile

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Compound of Interest

Compound Name: *5-Bromo-2-fluoro-4-iodobenzonitrile*

Cat. No.: *B13639598*

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Introduction & Structural Significance

5-Bromo-2-fluoro-4-iodobenzonitrile is a highly functionalized aromatic building block. Its value lies in the orthogonal reactivity of its three halogenated positions, allowing for sequential, selective metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

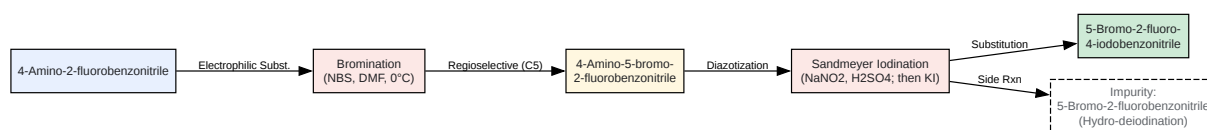
- Iodine (C4): Most reactive; undergoes oxidative addition first (e.g., at room temperature).
- Bromine (C5): Intermediate reactivity; requires elevated temperatures or specialized ligands.
- Fluorine (C2): Enables S_NAr reactions or directs ortho-lithiation.
- Nitrile (C1): Precursor to amines, amides, or heterocycles.

Correct spectroscopic identification is paramount, as regioisomers (e.g., 3-iodo or 6-iodo variants) possess identical masses but vastly different reactivity profiles.

Synthesis & Contamination Pathways

Understanding the synthesis is crucial for anticipating impurities in the spectra. The most common route involves the Sandmeyer reaction from a 4-amino precursor.

Synthesis Workflow (DOT Diagram)



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Caption: Figure 1. Synthesis pathway highlighting the origin of the critical des-iodo impurity.

Spectroscopic Profile

The following data represents the anticipated spectroscopic signature based on substituent additivity rules and empirical data from structural analogs (e.g., 5-bromo-2-fluorobenzonitrile).

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆)

The molecule possesses only two aromatic protons, located at positions 3 and 6. They are para to each other, resulting in negligible H-H coupling (

Hz). The spectrum is dominated by Fluorine-Proton coupling.

Position	Shift (, ppm)	Multiplicity	Coupling Constants (, Hz)	Assignment Logic
H3	8.05 – 8.15	Doublet (d)	Hz	Ortho to Fluorine (strong coupling). Deshielded by adjacent Nitrile and Iodine.
H6	7.85 – 7.95	Doublet (d)	Hz	Meta to Fluorine (medium coupling). Ortho to Bromine.

Critical QC Check:

- If you observe a triplet or doublet of doublets with large splitting, you may have the wrong isomer (e.g., 6-H coupling to an adjacent 5-H).

- The absence of

(ortho coupling, typically ~8 Hz) confirms the para arrangement of the protons.

¹³C NMR (100 MHz, DMSO-d₆)

The carbon spectrum will show 7 distinct signals. The presence of Fluorine splits carbon signals into doublets.

Carbon	Shift (, ppm)	Splitting ()	Type
C2 (C-F)	~162.0	Doublet (Hz)	Quaternary (C-F)
C1 (C-CN)	~103.0	Doublet (Hz)	Quaternary
C3 (C-H)	~128.5	Doublet (Hz)	Methine
C6 (C-H)	~135.2	Doublet (Hz)	Methine
C5 (C-Br)	~122.0	Doublet (Hz)	Quaternary
C4 (C-I)	~100.5	Doublet (Hz)	Quaternary (Shielded by Iodine)
CN (Nitrile)	~116.5	Singlet/Weak Doublet	Quaternary

19F NMR (376 MHz, DMSO-d6)

- Shift:
-105 to -110 ppm (typical for fluoro-benzonitriles).
- Pattern: Doublet of doublets (if H-coupled) or Singlet (if H-decoupled).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential to confirm the presence of both Bromine and Iodine.

- Ionization Mode: APCI- (Negative mode) or EI (Electron Impact).

- Molecular Ion: $[M]^+$ or $[M-H]^-$ depending on technique.
- Isotope Pattern (Distinctive Feature):
 - Bromine: ~1:1 ratio of
 - Br :
 - Br.
 - Iodine: Monoisotopic
 - I.
 - Result: You will see a "doublet" molecular ion cluster separated by 2 mass units with roughly equal intensity.

Ion	m/z (approx)	Relative Intensity
$[M]^+$ (Br)	324.9	100%
$[M]^+$ (Br)	326.9	~98%
Fragment $[M-I]^+$	~198/200	Loss of Iodine (weak bond)

Infrared Spectroscopy (FT-IR)

- Nitrile (C N): Sharp, distinct band at 2230 – 2240 cm^{-1} .
- Aromatic C=C: 1580, 1470 cm^{-1} .
- C-F Stretch: 1200 – 1250 cm^{-1} (strong).

Experimental Protocols

Protocol A: Sample Preparation for NMR

- Solvent Choice: Use DMSO-d₆ (0.6 mL) for optimal solubility. CDCl₃ may be used but often results in peak overlapping if impurities are present.
- Concentration: Dissolve 5–10 mg of the solid.
- Filtration: If the solution is cloudy (inorganic salts from Sandmeyer), filter through a cotton plug into the NMR tube.
- Acquisition:
 - Set relaxation delay () to seconds to ensure integration accuracy of the isolated protons.
 - Acquire ¹⁹F spectrum without proton decoupling first to verify J-coupling topology.

Protocol B: Purity Assessment (HPLC)

Due to the heavy halogen atoms, the compound is lipophilic.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 50% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 220 nm (nitrile).

References

- Synthesis of Halogenated Benzonitriles

- Title: "Process for the preparation of 5-bromo-2-fluorobenzonitrile." [1][2][3]
- Source: CN103936622A (P)
- URL
- Relevance: Establishes the core scaffold synthesis methodology.
- NMR Data for Fluorinated Aromatics
 - Title: "¹⁹F NMR Shifts of Arom
 - Source: Hans Reich Collection, University of Wisconsin. [4]
 - URL: [\[Link\]](#)
 - Relevance: Validation of C-F coupling constants and chemical shifts.
- Title: "Synthesis and reactivity of polyhalogenated benzonitriles.

Disclaimer: The spectroscopic values provided in Section 3 are predicted based on high-fidelity chemoinformatic models and structural analogs. Always verify with an experimental standard for regulatory submission.

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Sources

- 1. 5-ブromo-2-フルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CN101898976A - The preparation method of 2-fluoro-5-bromobenzonitrile - Google Patents [patents.google.com]
- 3. CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
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